SALOR-INT L447870-1EA

Description

SALOR-INT L447870-1EA is a specialized chemical compound utilized in industrial and research applications. For instance, SALOR-INT L247537-1EA (CAS 372974-19-1) has a molecular formula of C23H28N4O3S2, a molecular weight of 472.62 g/mol, and predicted properties including a boiling point of 515.4±60.0°C and density of 1.36±0.1 g/cm³ . These metrics suggest that SALOR-INT compounds are typically high-molecular-weight organics with thermal stability suited for synthetic chemistry or material science applications.

The primary use of SALOR-INT compounds is restricted to non-medical purposes, such as industrial synthesis or analytical research, as emphasized in regulatory guidelines . Their structural complexity, often featuring heterocyclic or halogenated motifs, aligns with applications in catalysis, polymer chemistry, or as intermediates in pharmaceutical development .

Propriétés

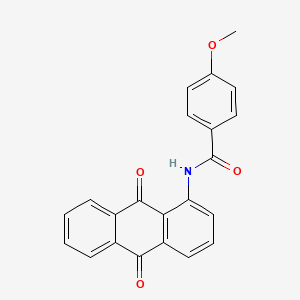

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c1-27-14-11-9-13(10-12-14)22(26)23-18-8-4-7-17-19(18)21(25)16-6-3-2-5-15(16)20(17)24/h2-12H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSMPPZALKNNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-53-8 | |

| Record name | N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L447870-1EA typically involves the following steps:

Anthracene Oxidation: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

Amidation: The 9,10-anthraquinone is then reacted with 4-methoxybenzoyl chloride in the presence of a base like pyridine or triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

SALOR-INT L447870-1EA undergoes various chemical reactions, including:

Oxidation: The anthracene core can be further oxidized to form more complex quinones.

Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), sulfuric acid (H2SO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of higher quinones.

Reduction: Formation of 9,10-dihydroxyanthracene derivatives.

Substitution: Formation of various substituted anthracene derivatives.

Applications De Recherche Scientifique

SALOR-INT L447870-1EA has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of SALOR-INT L447870-1EA involves its interaction with specific molecular targets and pathways. The compound’s anthracene core can intercalate into DNA, disrupting its structure and function. Additionally, the ketone groups can form reactive oxygen species (ROS) upon reduction, leading to oxidative stress and cell damage. These properties contribute to its potential antimicrobial and anticancer activities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize SALOR-INT L447870-1EA, a comparative analysis with structurally analogous compounds is presented below:

Table 1: Physicochemical and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups | Applications |

|---|---|---|---|---|---|---|

| SALOR-INT L447870-1EA* | Not available | Not available | Not available | Not available | Likely heterocyclic/S-containing | Industrial synthesis, research |

| SALOR-INT L247537-1EA | C23H28N4O3S2 | 472.62 | 515.4±60.0 | 1.36±0.1 | Sulfonamide, aromatic rings | Chemical intermediates, analytics |

| Zygocaperoside (Z. fabago) | Not provided | ~800 (estimated) | Not available | Not available | Triterpenoid saponin | Phytochemical research |

| Isorhamnetin-3-O-glycoside | C22H22O12 | 478.40 | Not available | Not available | Flavonol glycoside | Antioxidant studies |

Key Findings:

Structural Complexity: SALOR-INT L447870-1EA likely shares the sulfonamide and aromatic motifs observed in SALOR-INT L247537-1EA, which are absent in natural products like Zygocaperoside or flavonoid derivatives . These groups enhance thermal stability and reactivity in synthetic pathways.

Thermal Properties: SALOR-INT L247537-1EA’s high boiling point (~515°C) suggests superior thermal resilience compared to flavonoid-based compounds, which often degrade above 300°C .

Application Scope : Unlike natural compounds (e.g., Zygocaperoside) used in phytochemical research, SALOR-INT compounds are tailored for industrial processes, such as catalysis or polymer synthesis, due to their synthetic versatility .

Analytical Characterization: Techniques like NMR and UV spectroscopy, critical for elucidating Zygocaperoside’s triterpenoid structure , are equally applicable to SALOR-INT compounds for verifying purity and structural integrity.

Research and Methodological Considerations

- Analytical Techniques : Comparative studies of similar compounds emphasize the role of NMR, mass spectrometry, and chromatographic methods for structural validation . For SALOR-INT L447870-1EA, advanced spectral analysis would be essential to confirm functional groups and stability under varying solvent conditions .

- This contrasts with naturally derived compounds, which may have lower toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.